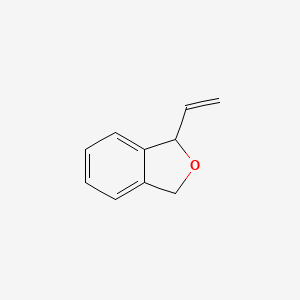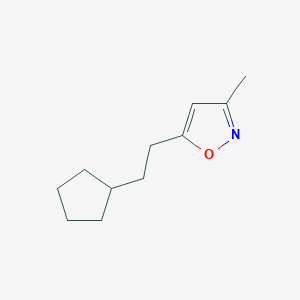
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate is a complex organic compound that features a pyrazolidine ring fused with a carboxylate group and a cyclohexadienone moiety
Preparation Methods
The synthesis of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of a cyclohexadienone derivative with an ethyl pyrazolidine-3-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate include other pyrazolidine derivatives and cyclohexadienone-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, pyrazolidine-3-carboxylate derivatives with different substituents on the pyrazolidine ring or variations in the cyclohexadienone moiety can exhibit distinct chemical and biological properties .
Some similar compounds include:
- Pyrazolidine-3-carboxylate derivatives
- Cyclohexadienone derivatives
- Indole derivatives with similar structural motifs
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(5-oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-2-9(8-10)5-7-17-12(16)11-4-6-13-14-11/h1-3,11,13-14H,4-8H2 |
InChI Key |
WNRCALBSPMRGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C(=O)OCCC2=CC=CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)


![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)


![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)


